1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Overview
Description
1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C13H13NO2 . It is a derivative of pyrrole, which is a five-membered aromatic heterocycle, like furan and thiophene .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moieties with substituted amines . For instance, Maehara et al. reported the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, that resulted in the formation of N-acyl derivative of pyrrole .Molecular Structure Analysis
The molecular structure of 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the hydrogen atoms in the molecule .Chemical Reactions Analysis
Pyrrole derivatives, including 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid, can undergo a variety of chemical reactions. For example, they can participate in condensation reactions with carboxylic acids to form N-acyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized through a series of reactions, showing potential as antimicrobial agents. The introduction of a methoxy group in the structure improved antimicrobial activity (Hublikar et al., 2019).
Chalcone Derivatives and Non-linear Optical Materials : Chalcones derived from pyrrole compounds, such as ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been studied for their potential in forming new heterocyclic compounds and as non-linear optical materials (Singh et al., 2014).
Crystallographic and Theoretical Studies : Detailed structural, spectral, and theoretical studies of pyrrole-2-carboxylic acid derivatives have been conducted, offering insights into their molecular structure and potential chemical reactivity (Maurin et al., 2002).
Agricultural Applications
- Seed Germination and Growth Promotion : Derivatives of pyrrole-2-carboxylic acid have been synthesized and applied in agricultural settings to enhance seed germination and growth in various grain crops, demonstrating their utility as growth-promotion factors (Mikhedkina et al., 2019).
Humidity Sensing
- Humidity Sensor Development : Pyrrole derivatives have been used in the creation of humidity sensors. For instance, 1-(4-carboxylic acid phenyl)-2,5-dimethyl-1H-pyrrole showed improved humidity-sensing properties when doped with KOH and K2CO3 salts, indicating its application in sensor technology (Su & Syu, 2017).
Medicinal Chemistry
- NMDA Receptor Complex Affinity : Novel (E)-3-(2-(N-phenylcarbamoyl)-vinyl)pyrrole-2-carboxylic acids have shown affinity at the strychnine-insensitive glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor complex, suggesting their potential in medicinal chemistry (Balsamini et al., 1998).
Future Directions
The future directions for research on 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid could include exploring its potential biological activities and developing more efficient synthesis methods. Given the diverse nature of activities exhibited by pyrrole derivatives, this compound could be a potential source of biologically active compounds .
properties
IUPAC Name |
1,2-dimethyl-5-phenylpyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-11(13(15)16)8-12(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKHIBUROIJSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218776 | |
Record name | 1H-Pyrrole-3-carboxylic acid, 1,2-dimethyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
65473-92-9 | |
Record name | 1H-Pyrrole-3-carboxylic acid, 1,2-dimethyl-5-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65473-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-3-carboxylic acid, 1,2-dimethyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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